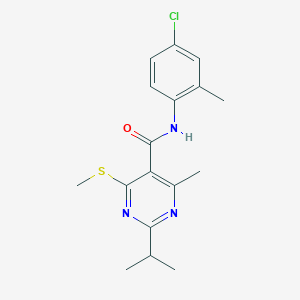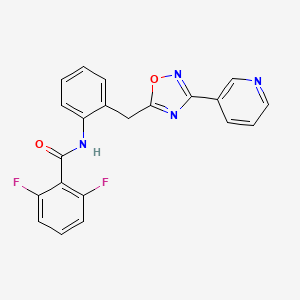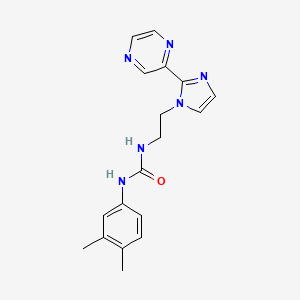![molecular formula C10H11N3OS B3006843 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 299933-82-7](/img/structure/B3006843.png)
5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazine with carbon disulfide to form thiosemicarbazide, which can then be cyclized with different reagents to yield various substituted thiadiazoles. For example, thiosemicarbazide has been used as a precursor for the synthesis of 2-aryl-5-(2'-methoxy-5'-methylphenyl amino)-1,3,4-thiadiazoles by reacting with different aromatic carboxylic acids . Additionally, the synthesis of adamantane-1,3,4-thiadiazole hybrids has been achieved through low-temperature crystallography, demonstrating the versatility of thiadiazole chemistry .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of non-covalent interactions, such as hydrogen bonding, which play a significant role in the stabilization of their crystal structures. For instance, the adamantane-1,3,4-thiadiazole hybrids exhibit strong N–H⋯N hydrogen bonds among other noncovalent interactions, as revealed by quantum theory of atoms-in-molecules (QTAIM) analysis and Hirshfeld surface analysis . The orientation of the amino group and the presence of halogen substitutions can influence the molecular geometry and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives can undergo various chemical reactions, including amidination and reactions with amines to form different products such as triazines . The reactivity of these compounds can be influenced by the presence of substituents on the thiadiazole ring, which can affect the electron density and, consequently, the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. For example, the presence of methoxy and amino groups can impact the solubility, acidity, and basicity of the compounds. The experimental studies on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a corrosion inhibitor for mild steel in an acidic environment demonstrate the practical applications of these properties. The compound showed a high degree of protection, and its adsorption on the metal surface was consistent with the Langmuir isotherm model . Additionally, the synthesis of metal complexes with 1,3,4-thiadiazole derivatives has been explored, further highlighting the chemical versatility of these compounds .
Scientific Research Applications
Anticancer and Antitubercular Agent
5-Phenyl-substituted 1,3,4-thiadiazole-2-amines, including derivatives similar to 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine, have been studied for their potential anticancer and antitubercular properties. Some synthesized compounds demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. In particular, these compounds exhibited higher inhibitory activities compared to cisplatin, a standard cancer drug. Additionally, one such compound showed potent antitubercular activity against Mycobacterium smegmatis MC155 (Sekhar et al., 2019).
Antimicrobial and DNA Protective Ability
Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to this compound, were synthesized and tested for their biological activities. These compounds showed high DNA protective ability against oxidative damage. Additionally, some exhibited strong antimicrobial activity against specific bacteria like S. epidermidis. One compound demonstrated cytotoxicity on cancer cell lines, suggesting its potential use in chemotherapy (Gür et al., 2020).
Corrosion Inhibition
A derivative of this compound, namely 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, was investigated as a corrosion inhibitor for mild steel in an acidic environment. The compound demonstrated a high degree of protection, with about 98% effectiveness at certain concentrations. This suggests its potential application in corrosion inhibition in industrial settings (Attou et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .
properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKFLJMXCVTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
![2-[[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B3006774.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)
![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
